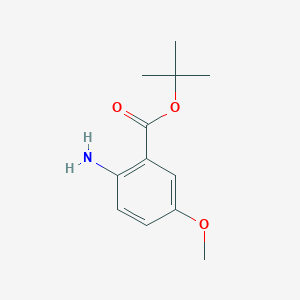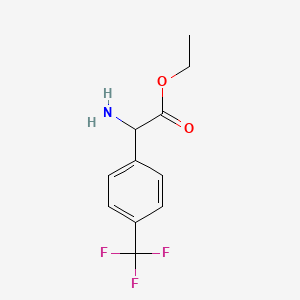![molecular formula C18H21Cl2NO B13572451 N-[(adamantan-1-yl)methyl]-2,3-dichlorobenzamide](/img/structure/B13572451.png)
N-[(adamantan-1-yl)methyl]-2,3-dichlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(adamantan-1-yl)methyl]-2,3-dichlorobenzamide is a compound that features an adamantane moiety linked to a dichlorobenzamide structure. Adamantane is a diamondoid hydrocarbon known for its stability and unique three-dimensional structure, which imparts significant rigidity and bulk to the molecule. The dichlorobenzamide portion of the compound introduces aromaticity and potential sites for further chemical modification.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(adamantan-1-yl)methyl]-2,3-dichlorobenzamide typically involves the reaction of adamantan-1-ylmethylamine with 2,3-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
- Dissolve adamantan-1-ylmethylamine in an appropriate solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add 2,3-dichlorobenzoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[(adamantan-1-yl)methyl]-2,3-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: The dichlorobenzamide portion can be reduced to form amines or other derivatives.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a suitable solvent like dimethylformamide.
Major Products Formed
Oxidation: Hydroxylated or carbonylated adamantane derivatives.
Reduction: Amines or other reduced forms of the dichlorobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[(adamantan-1-yl)methyl]-2,3-dichlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its unique structure and reactivity.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced polymers and coatings due to its stability and rigidity.
Mecanismo De Acción
The mechanism of action of N-[(adamantan-1-yl)methyl]-2,3-dichlorobenzamide involves its interaction with specific molecular targets. The adamantane moiety provides a rigid scaffold that can enhance binding affinity to target proteins or enzymes. The dichlorobenzamide portion can interact with active sites or binding pockets, potentially inhibiting or modulating the activity of the target. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-[(adamantan-1-yl)methyl]-2,3-dichlorobenzamide can be compared with other adamantane derivatives and dichlorobenzamides:
Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents, share the adamantane core but differ in their functional groups and specific activities.
Dichlorobenzamides: Compounds such as dichlobenil, a herbicide, share the dichlorobenzamide structure but differ in their substituents and applications.
The uniqueness of this compound lies in its combination of the adamantane and dichlorobenzamide moieties, providing a balance of stability, reactivity, and potential biological activity.
Propiedades
Fórmula molecular |
C18H21Cl2NO |
|---|---|
Peso molecular |
338.3 g/mol |
Nombre IUPAC |
N-(1-adamantylmethyl)-2,3-dichlorobenzamide |
InChI |
InChI=1S/C18H21Cl2NO/c19-15-3-1-2-14(16(15)20)17(22)21-10-18-7-11-4-12(8-18)6-13(5-11)9-18/h1-3,11-13H,4-10H2,(H,21,22) |
Clave InChI |
OFGFKUJAQALHEW-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C(=CC=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



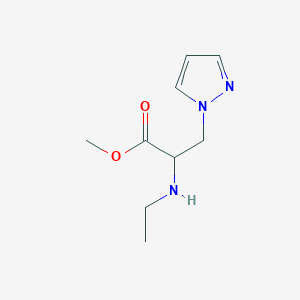

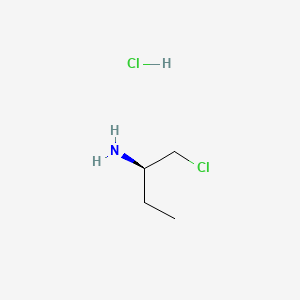
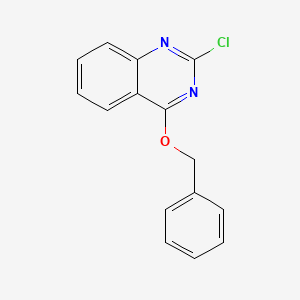
![4-[4-(aminooxy)butyl]Morpholine](/img/structure/B13572398.png)
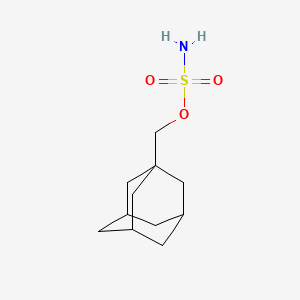

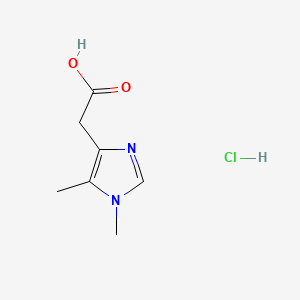
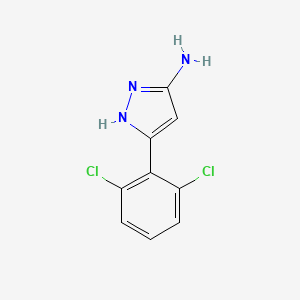
![7-Thiaspiro[3.5]nonan-2-one](/img/structure/B13572436.png)

